Dibenzofuran-2-yl thiophene-2-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

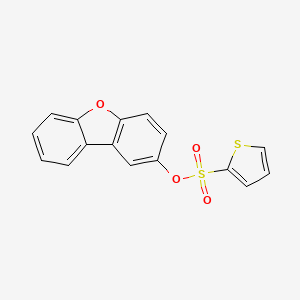

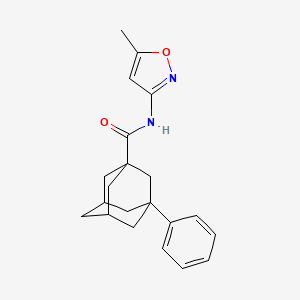

Dibenzofuran-2-yl thiophene-2-sulfonate (DBTS) is a chemical compound with a complex molecular structure. It is composed of dibenzofuran and thiophene, two important heterocyclic compounds .

Molecular Structure Analysis

The molecular formula of DBTS is C16H10O4S2, and it has a molecular weight of 330.37. It contains dibenzofuran, a heterocyclic compound with two benzene rings fused to a central furan ring , and thiophene, a five-membered ring with one sulfur atom .Chemical Reactions Analysis

Dibenzofuran and thiophene, the components of DBTS, undergo various chemical reactions. Dibenzofuran is thermally robust and undergoes electrophilic reactions such as halogenation and Friedel-Crafts reactions . Thiophene derivatives also undergo a variety of reactions, including condensation reactions .Aplicaciones Científicas De Investigación

Ocular Hypotensive Activity

Derivatives of benzo[b]thiophene-2-sulfonamide, closely related to the chemical structure , have been prepared to explore their potential as topically active inhibitors of ocular carbonic anhydrase for the treatment of glaucoma. Compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester have shown significant ocular hypotensive effects, marking them as potent agents in this class for clinical evaluation (S. Graham et al., 1989).

Antioxidant Properties

The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its analogs, including sulfur derivatives, was explored to understand their redox properties and capacity to inhibit lipid peroxidation. These studies provide insights into the potential therapeutic applications of these compounds as antioxidants (J. Malmström et al., 2001).

Environmental Applications

The microbial oxidation of dibenzothiophene by Sulfolobus acidocaldarius, which results in the release of sulfate ions, highlights the potential of using microorganisms for the bioremediation of thiophene compounds present in oil refinery wastewater, coal, and crude oil (F. Kargı & J. M. Robinson, 1984).

Catalysis and Green Chemistry

The synthesis and use of water-soluble sulfonated dibenzofuran-based phosphine ligands for palladium-catalyzed aqueous phase Heck and Suzuki reactions, as well as rhodium-catalyzed two-phase hydroformylation of propene, demonstrate the compound's utility in promoting green and sustainable chemical processes (A. S. Gelpke et al., 1999).

Propiedades

IUPAC Name |

dibenzofuran-2-yl thiophene-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4S2/c17-22(18,16-6-3-9-21-16)20-11-7-8-15-13(10-11)12-4-1-2-5-14(12)19-15/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFPONPCFUSCLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzofuran-2-yl thiophene-2-sulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2540782.png)

![2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2540783.png)

![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)](/img/structure/B2540788.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2540789.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2540796.png)

![3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2540799.png)

![4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540800.png)

![N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2540805.png)